molecular formula C15H20N2O5S B2940420 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941881-15-8

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2940420
CAS No.: 941881-15-8
M. Wt: 340.39
InChI Key: DKCDPDSKEWPLJA-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydro-2H-1,5-benzodioxepine core linked via a sulfonyl group to a piperazine ring, which is further substituted with an acetyl group.

Properties

IUPAC Name

1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-12(18)16-5-7-17(8-6-16)23(19,20)13-3-4-14-15(11-13)22-10-2-9-21-14/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCDPDSKEWPLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the benzodioxepine ring, followed by sulfonylation and subsequent coupling with piperazine. The final step involves the introduction of the ethanone group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzodioxepine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzodioxepine vs. Benzodioxine/Benzoxazine
  • Target Compound : Benzodioxepine (7-membered ring) with sulfonyl-piperazine-acetyl .
  • EN300-264077 () : Contains a 2,3-dihydro-1,4-benzodioxine (6-membered ring) sulfonyl-piperazine linked to a benzofuran-ethyl group.
    • Key Difference : Smaller benzodioxine core reduces steric hindrance, while benzofuran substitution may enhance aromatic interactions. Molecular weight: 456.52 vs. ~460–470 (estimated for target compound).
  • 1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one () : Benzoxazine core (O/N heteroatoms) with dihydrochloride salt.
    • Impact : Increased polarity and solubility due to hydrochloride formation, contrasting with the neutral sulfonyl linker in the target compound .

Piperazine Substituent Modifications

Sulfonyl vs. Propyloxy/Aryl Linkers
  • QD10 (): 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one. Structure: Propyloxy linker with benzoylphenyl substituent. Properties: Melting point 148.4–151.4°C; UPLC purity 100%. The flexible propyloxy linker may improve membrane permeability compared to the rigid sulfonyl group .
  • Compound m2 (): 1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one. Structure: Piperazine linked to a triazolylphenyl-pyrimidine moiety. Synthesis: Microwave-assisted coupling (29% yield), suggesting shared synthetic challenges with acetyl-piperazine derivatives .

Acetyl Group Replacements

Benzofuran vs. Indole/Methoxybenzoyl
  • EN300-264077 () : 2-(6-methyl-1-benzofuran-3-yl)ethyl substitution.
    • Impact : Benzofuran’s planar structure may enhance π-π stacking in receptor binding vs. the acetyl group’s compactness .
  • Compound 5 (): 2-(4-(4-Methoxybenzoyl)piperazin-1-yl) substitution. Structure: Methoxybenzoyl-piperazine introduces hydrogen-bonding capacity, unlike the non-polar acetyl group .

Biological Activity

The compound 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is a synthetic derivative that combines a piperazine moiety with a benzodioxepine structure. This unique combination suggests potential biological activities that merit exploration, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₃S
  • SMILES Notation : CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCOC3

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodioxepine exhibit significant antimicrobial activities. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group in the compound may enhance its interaction with bacterial enzymes, leading to increased efficacy against pathogens .

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological properties. Research has demonstrated that compounds containing piperazine can exhibit anxiolytic and antidepressant-like effects in animal models. The incorporation of the benzodioxepine structure may contribute to these effects by modulating neurotransmitter systems such as serotonin and dopamine .

Anticancer Activity

There is emerging evidence that benzodioxepine derivatives possess anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The specific mechanism of action for this compound remains to be fully elucidated but may involve cell cycle arrest and inhibition of tumor growth .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzodioxepine derivatives, it was found that compounds with sulfonyl substitutions exhibited enhanced activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the antibacterial effects, demonstrating significant zones of inhibition for the tested compounds .

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted using rodent models to evaluate the anxiolytic effects of piperazine derivatives. The results indicated that administration of these compounds led to a reduction in anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .

Research Findings

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth via enzyme interaction
NeuropharmacologicalModulation of serotonin and dopamine systems
AnticancerInduction of apoptosis and cell cycle arrest

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